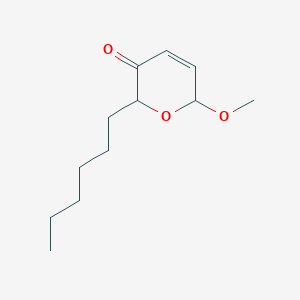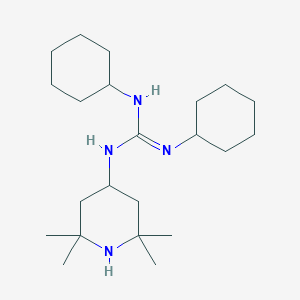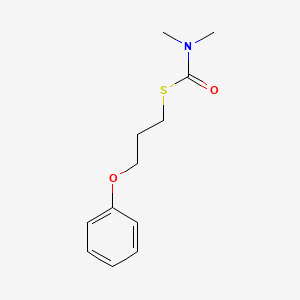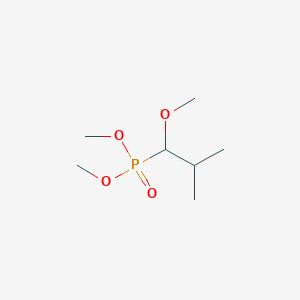![molecular formula C10H8N4O2 B14516230 N-[2,3'-Bipyridin]-4-ylnitramide CAS No. 62913-26-2](/img/structure/B14516230.png)
N-[2,3'-Bipyridin]-4-ylnitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,3’-Bipyridin]-4-ylnitramide is a compound that belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3’-Bipyridin]-4-ylnitramide typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which uses a palladium catalyst in the presence of zinc and copper to facilitate the formation of the bipyridine structure . Another approach involves the use of Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of N-[2,3’-Bipyridin]-4-ylnitramide may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide as the oxidant has been shown to be an efficient method for producing pyridine N-oxides .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,3’-Bipyridin]-4-ylnitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and rhenium-based catalysts.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenated pyridine derivatives and boronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
N-[2,3’-Bipyridin]-4-ylnitramide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2,3’-Bipyridin]-4-ylnitramide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to coordinate with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . The nitramide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and electrochemistry.
2,3’-Bipyridine: Similar to N-[2,3’-Bipyridin]-4-ylnitramide but lacks the nitramide group, resulting in different chemical reactivity and applications.
Uniqueness
N-[2,3’-Bipyridin]-4-ylnitramide is unique due to the presence of the nitramide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other bipyridine derivatives may not be suitable.
Propiedades
Número CAS |
62913-26-2 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
N-(2-pyridin-3-ylpyridin-4-yl)nitramide |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)13-9-3-5-12-10(6-9)8-2-1-4-11-7-8/h1-7H,(H,12,13) |
Clave InChI |
AIORDMLFWAMTRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=CC(=C2)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)


![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)



